molecular formula C11H16N4O2S B15096641 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B15096641
M. Wt: 268.34 g/mol
InChI Key: ABMWDLPHYBSTAQ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility in medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring system, making it a valuable bio-isostere in the design of novel enzyme inhibitors and nucleoside analogs . Furthermore, the specific substitution pattern on this compound—featuring a 2-hydroxyethyl side chain and a propylthio group—suggests potential for diverse applications. The TP scaffold is known for its metal-chelating properties, often forming complexes with transition metals that have been explored as potential anti-cancer and anti-parasitic agents . The presence of the thioether and hydroxyethyl groups provides handles for further chemical modification, making this compound a valuable intermediate for generating libraries of derivatives for structure-activity relationship (SAR) studies. Researchers have utilized similar TP derivatives in various therapeutic areas, including as inhibitors of protein kinases (e.g., CDK-2, PI3K) and as potential treatments for neurodegenerative and infectious diseases . This compound is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

6-(2-hydroxyethyl)-5-methyl-2-propylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C11H16N4O2S/c1-3-6-18-11-13-10-12-7(2)8(4-5-16)9(17)15(10)14-11/h16H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

ABMWDLPHYBSTAQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=NC(=C(C(=O)N2N1)CCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with 2-bromoethyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazolopyrimidine derivatives.

Scientific Research Applications

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • CAS No.: 62053-06-9
  • Molecular Formula : C₈H₁₀N₄O₂
  • Molecular Weight : 194.19 g/mol
  • Key Substituents : Hydroxyethyl (-CH₂CH₂OH) at position 6, methyl (-CH₃) at position 5, and propylthio (-SCH₂CH₂CH₃) at position 2 .

Characterization typically involves ¹H NMR, LC-MS, and HPLC to confirm purity (>97% in some analogs) .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of the target compound with its analogs:

Compound Name / CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
Target Compound (62053-06-9) 6-(2-Hydroxyethyl), 5-methyl, 2-(propylthio) 194.19 Enhanced solubility due to hydroxyethyl; moderate lipophilicity from propylthio
2-Amino-6-(3-chlorobenzyl)-5-ethyl analog (25) 5-Ethyl, 6-(3-chlorobenzyl), 2-amino 332.78 Lower solubility (chlorobenzyl); higher cytotoxicity in pharmacological screens
S1-TP (Chloromethyl derivative) 5-(Chloromethyl), 2-(4-methoxyphenyl) 307.73 Electrochemically active; potential for redox-mediated drug interactions
{7-[(4-Chlorophenyl)amino]...methanol (98) 2-(Hydroxymethyl), 7-(4-chlorophenylamino) 295.72 Low yield (11%); moderate antimicrobial activity
5-Methyl-2-(trifluoromethyl) analog (198953-53-6) 2-(Trifluoromethyl), 5-methyl 218.14 High lipophilicity (CF₃); improved metabolic stability

Functional Group Impact on Bioactivity

  • Hydroxyethyl Group : Enhances aqueous solubility, critical for oral bioavailability. However, it may reduce membrane permeability compared to lipophilic groups like trifluoromethyl .
  • Propylthio vs. Trifluoromethyl : Propylthio (-SCH₂CH₂CH₃) offers moderate electron-donating effects, while trifluoromethyl (-CF₃) is strongly electron-withdrawing, altering receptor binding kinetics .

Electrochemical Behavior

  • Compounds with electron-withdrawing groups (e.g., S1-TP’s chloromethyl) exhibit distinct oxidation peaks in voltammetry, suggesting susceptibility to metabolic degradation .

Key Research Findings

  • Antimicrobial Activity : Hydroxymethyl analogs (e.g., compound 98) show moderate inhibition against Plasmodium falciparum (IC₅₀ = 1.2 µM) but lower than chlorophenyl derivatives .
  • Cytotoxicity: Chlorobenzyl-substituted compounds (e.g., 25) demonstrate higher cytotoxicity (IC₅₀ = 0.8 µM in cancer cells) compared to the target compound’s unsubstituted triazolopyrimidinone core .
  • Metabolic Stability : Trifluoromethyl derivatives (e.g., CAS 198953-53-6) resist cytochrome P450 oxidation, making them candidates for long-acting formulations .

Biological Activity

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine structure, which is known for conferring various biological activities. The presence of a hydroxyethyl group and a propylthio moiety enhances its solubility and biological interaction potential.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown efficacy against various bacterial strains. The specific compound has been assessed for its activity against Gram-positive and Gram-negative bacteria, with promising results indicating broad-spectrum activity.

Microorganism Activity
Staphylococcus aureusHigh inhibition
Escherichia coliModerate inhibition
Candida albicansLow activity

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced edema in carrageenan-induced models, suggesting its potential as an anti-inflammatory agent.

Compound ED50 (μmol/kg) Comparison Drug ED50 (μmol/kg)
This compound35.7Indomethacin32.1

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in inflammation and microbial resistance. It is hypothesized that the triazole moiety may interfere with the synthesis of nucleic acids in microbial cells or modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX).

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on COX Inhibition : A study explored the COX-II inhibitory potential of triazole derivatives, revealing that modifications at specific positions on the triazole ring significantly enhanced selectivity and potency against COX-II compared to COX-I .
  • Antimicrobial Efficacy : Another research focused on the synthesis of various triazole derivatives, including those similar to our compound. The findings suggested that structural modifications could lead to enhanced antibacterial activity against resistant strains .
  • In Vivo Anti-inflammatory Effects : A comparative analysis showed that compounds with similar structures exhibited significant reductions in inflammatory markers in animal models .

Q & A

Q. What are the standard synthetic routes for this compound, and how can its purity be ensured?

Methodological Answer: Synthesis typically involves multi-step protocols starting from readily available precursors. For example, triazolo-pyrimidine scaffolds are often constructed via cyclocondensation reactions. A validated approach includes:

  • Step 1: Fusion of aminazole derivatives (e.g., 5-aminotriazole) with β-keto esters or aldehydes in polar solvents like DMF at elevated temperatures (100–120°C) for 10–12 minutes .
  • Step 2: Post-reaction cooling, followed by methanol addition to precipitate crude product.
  • Step 3: Recrystallization from ethanol to achieve >95% purity .
    Key Quality Control Metrics:
ParameterValue/TechniqueReference
Melting Point205–207°C
Purity (HPLC)>95% after recrystallization
IR ConfirmationC=N stretch at 1620–1650 cm⁻¹

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: A combination of techniques is essential:

  • IR Spectroscopy: Identifies functional groups (e.g., C=N, S–C, O–H stretches) .
  • NMR Spectroscopy:
    • ¹H NMR: Assigns protons in the hydroxyethyl (–CH₂CH₂OH) and propylthio (–SCH₂CH₂CH₃) groups. For example, –OH protons appear as broad singlets at δ 4.8–5.2 .
    • ¹³C NMR: Confirms quaternary carbons in the triazolo-pyrimidine core (e.g., C-7 at δ 160–165 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 353 [M+H]⁺) validate the molecular formula .

Q. What structural features influence its reactivity and stability?

Methodological Answer:

  • Hydroxyethyl Group (–CH₂CH₂OH): Enhances solubility in polar solvents but may necessitate protection (e.g., acetylation) during synthesis to prevent side reactions .
  • Propylthio Substituent (–SCH₂CH₂CH₃): Increases lipophilicity, impacting membrane permeability in biological assays .
  • Triazolo-Pyrimidine Core: Susceptible to ring-opening under strong acidic/basic conditions; stability studies (pH 1–12) are recommended .

Q. How to conduct preliminary bioactivity screening?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
    • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
  • Data Interpretation: Compare results to positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate with dose-response curves .

Advanced Questions

Q. How to optimize synthesis for scalability and yield?

Methodological Answer:

  • Reaction Optimization:
    • Solvent Screening: Replace DMF with greener solvents (e.g., PEG-400) to improve sustainability .
    • Catalysis: Use microwave-assisted synthesis to reduce reaction time (from hours to minutes) .
  • Scale-Up Strategies:
    • Continuous Flow Reactors: Enable large-scale production while maintaining >90% yield .
    • In-Line Analytics: Implement real-time FTIR monitoring to track intermediate formation .

Q. How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

  • Cross-Validation:
    • X-Ray Crystallography: Resolve ambiguous NMR assignments by determining the crystal structure (e.g., C–H⋯O hydrogen bonding patterns) .
    • Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts or docking studies to explain inconsistent bioactivity .
  • Case Study: If antimicrobial activity varies between batches, re-test with standardized inoculum sizes and check for impurities via LC-MS .

Q. How to design robust pharmacological studies for target validation?

Methodological Answer:

  • Target Identification:
    • Proteomics: Use affinity chromatography with immobilized compound to identify binding partners .
  • In Vivo Models:
    • Dose Selection: Start with 10 mg/kg (oral) in murine models, adjusting based on pharmacokinetic profiling (t₁/₂, AUC) .
  • Mechanistic Studies:
    • Western Blotting: Assess downstream signaling pathways (e.g., MAPK/ERK) post-treatment .

Q. How to evaluate environmental fate and ecological risks?

Methodological Answer:

  • Environmental Persistence:
    • Hydrolysis Studies: Measure degradation rates at pH 7.4 and 25°C (half-life >48 hours suggests high persistence) .
  • Ecotoxicity:
    • Algal Growth Inhibition: Test on Chlorella vulgaris (EC₅₀ values <1 mg/L indicate high toxicity) .
  • Mitigation Strategies:
    • Biodegradation Screening: Use activated sludge models to identify microbial degradation pathways .

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